5-Iodo-3-phenylbenzo[c]isoxazole
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Overview
Description
5-Iodo-3-phenylbenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is characterized by the presence of an iodine atom at the 5-position and a phenyl group at the 3-position of the benzo[c]isoxazole ring. Isoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 5-Iodo-3-phenylbenzo[c]isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is catalyzed by copper(I) or ruthenium(II) catalysts. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
5-Iodo-3-phenylbenzo[c]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups through reactions such as Suzuki coupling, where palladium catalysts are used.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cycloaddition Reactions: The isoxazole ring can participate in further cycloaddition reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include substituted isoxazoles, oxides, and amines .
Scientific Research Applications
5-Iodo-3-phenylbenzo[c]isoxazole has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with anticancer, antibacterial, and antiviral activities.
Biological Studies: The compound is used to study the interaction of isoxazole derivatives with biological targets such as enzymes and receptors.
Material Science: Isoxazole derivatives are explored for their potential use in the development of organic electronic materials and sensors
Mechanism of Action
The mechanism of action of 5-Iodo-3-phenylbenzo[c]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The pathways involved in its action depend on the specific biological target and the nature of the interaction .
Comparison with Similar Compounds
Similar compounds to 5-Iodo-3-phenylbenzo[c]isoxazole include other halogenated isoxazoles, such as 5-chloro-3-phenylbenzo[c]isoxazole and 5-bromo-3-phenylbenzo[c]isoxazole. These compounds share similar structural features but differ in their halogen substituents. The uniqueness of this compound lies in its specific iodine substitution, which can influence its reactivity and biological activity. The iodine atom can participate in unique interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets .
Biological Activity
5-Iodo-3-phenylbenzo[c]isoxazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of enzymatic inhibition and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique heterocyclic structure, which contributes to its biological properties. The compound has been synthesized with a notable yield and exhibits distinct physical properties, such as a melting point of 120 °C and a pale pink crystalline appearance .
Monoamine Oxidase Inhibition
One of the primary biological activities of this compound is its role as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. Studies have shown that this compound exhibits potent inhibitory effects on both MAO-A and MAO-B isoforms. The IC50 values for MAO-A inhibition have been reported as low as 3.29 µM, indicating strong activity compared to other compounds in its class .
Table 1: IC50 Values for MAO Inhibition
Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
---|---|---|
This compound | 3.29 | >17.7 |
Compound A | 5.35 | <6.59 |
Compound B | >17.7 | <16.3 |
This inhibition suggests potential applications in treating conditions related to neurotransmitter imbalances, such as depression and anxiety disorders.
Tyrosinase Inhibition
Another significant aspect of the biological activity of this compound is its effect on tyrosinase, an enzyme crucial for melanin production. Inhibition of tyrosinase can be beneficial in cosmetic applications aimed at reducing hyperpigmentation or in therapeutic contexts such as treating vitiligo.
Recent studies have indicated that the compound exhibits competitive inhibition against tyrosinase with IC50 values ranging from 9.42 to 48.00 µM . Its structure-activity relationship (SAR) analysis reveals that specific substitutions on the phenyl ring enhance its inhibitory potency.
Neuroprotective Effects
In addition to enzymatic inhibition, research has highlighted the neuroprotective effects of this compound. It has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress markers in vitro and in vivo. This suggests potential applications in neurodegenerative diseases such as Parkinson's disease, where oxidative damage plays a critical role .
Anticancer Potential
The compound's ability to inhibit key enzymes involved in cancer progression has also been investigated. For instance, studies involving PARP-1 inhibitors indicate that compounds similar to this compound may enhance the efficacy of DNA-damaging agents used in chemotherapy .
Properties
IUPAC Name |
5-iodo-3-phenyl-2,1-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8INO/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHYLYKASMWRRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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